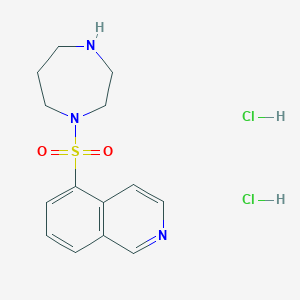

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride

概要

説明

ネプラノシンAは、天然に存在するアデノシンのシクロペンテンイルアナログです。最初に、Ampullariella regularisという微生物の培養液から単離されました。 抗菌活性や抗真菌活性はほとんどありませんが、ネプラノシンAは培養リンパ腫細胞に対して有意な細胞毒性を示し、マウスにおいて顕著な抗腫瘍活性を示しています .

準備方法

ネプラノシンAは、D-リボースから化学酵素法によって合成することができます。 合成には、カルボン酸から始まり、ネプラノシンAへと導くアミンへの変換を含む、13段階の工程が含まれます . 別の方法としては、(-)-5-O-ベンジル-2,3-O-イソプロピリデン-D-リボラクトンルをTHF中でリチウムジメチルメチルホスホネートと反応させる方法があり、その後、ベンゾイル化、酸化、還元などの反応が続きます .

化学反応の分析

ネプラノシンAは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応に用いられる一般的な試薬には、リチウムジメチルメチルホスホネート、ベンゾイルクロリド、水素化ホウ素ナトリウムなどがあります。 これらの反応から生成される主要な生成物には、ヘミケタール、非環状ジベンゾエート、ジケトホスホネートなどがあります .

科学研究への応用

ネプラノシンAは、幅広い科学研究に用いられています。S-アデノシルホモシステインヒドロラーゼの強力な阻害剤であり、メチル化プロセスを研究する上で貴重なツールです。抗ウイルス、抗寄生虫、抗癌特性を示しています。 ネプラノシンA誘導体は、B型肝炎ウイルス複製を選択的に阻害する阻害剤として同定されています . さらに、柔軟なヌクレオシドアナログの設計と合成にも用いられ、それらの抗原虫活性を調べられています .

科学的研究の応用

Neurology and Neuroscience

Fasudil has shown promise in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) , Parkinson’s disease , and dementia . Its mechanism involves the inhibition of Rho kinase (ROCK), which plays a crucial role in neuronal survival and function. Preclinical studies indicate that oral administration of Fasudil is well tolerated and demonstrates good bioavailability of its active metabolite, hydroxyfasudil.

Ophthalmology

In the field of ophthalmology, Fasudil has been investigated for its potential in treating glaucoma . Research has focused on enhancing ocular absorption through nanoparticle-based delivery systems. These systems have shown improved permeation across the cornea compared to traditional formulations, indicating a promising avenue for glaucoma management.

Pharmacology

Fasudil acts as a potent inhibitor of various kinases including ROCK-II, PKA, PKG, PKC, and MLCK. Its inhibitory effects on contractile responses in vascular smooth muscle cells make it a candidate for treating conditions characterized by excessive vasoconstriction . Clinical trials have demonstrated its efficacy in managing pulmonary hypertension , where it significantly improves patient symptoms and exercise capacity.

Cardiology

The application of Fasudil in cardiology primarily revolves around its ability to alleviate pulmonary arterial hypertension. Clinical studies have shown that intravenous administration can lead to substantial improvements in hemodynamic parameters and overall patient wellbeing.

作用機序

ネプラノシンAは、S-アデノシルホモシステインをアデノシンとホモシステインに可逆的に水和する酵素である、S-アデノシルホモシステインヒドロラーゼを阻害することで作用します。 この阻害により、S-アデノシルホモシステインが蓄積し、それがメチルトランスフェラーゼを阻害し、様々な生化学経路を阻害します . ネプラノシンA誘導体は、cccDNAからのB型肝炎ウイルスRNA発現も阻害します .

類似化合物との比較

ネプラノシンAは、アリステロマイシンや3-デアザネプラノシンAなどの他の環状アデノシンアナログと類似しています。 これらの化合物は、同様の作用機序を共有し、顕著な抗ウイルス、抗寄生虫、抗癌特性を示しています . ネプラノシンAは、S-アデノシルホモシステインヒドロラーゼの強力な阻害と、B型肝炎ウイルス複製を選択的に阻害するという点でユニークです .

生物活性

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, also known as Fasudil dihydrochloride, is a compound with significant biological activity primarily attributed to its role as a Rho-kinase inhibitor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H19Cl2N3O2S |

| Molecular Weight | 327.83 g/mol |

| CAS Number | 105628-07-7 |

| Solubility | High solubility in water |

| BBB Permeability | Yes |

Fasudil acts primarily by inhibiting Rho-associated protein kinases (ROCK1 and ROCK2), which play a critical role in various cellular processes including contraction, motility, and proliferation. The inhibition of these kinases leads to:

- Vasodilation : By relaxing smooth muscle cells in blood vessels.

- Increased Barrier Function : Enhancing the integrity of endothelial barriers, which is crucial in conditions like edema.

- Antiproliferative Effects : Reducing cell proliferation in various cancer cell lines.

Anticancer Activity

Fasudil has demonstrated notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including lymphoma cells. The compound's ability to inhibit ROCK pathways is linked to its capacity to suppress tumor growth and metastasis.

Neuroprotective Effects

Research indicates that Fasudil may possess neuroprotective properties. It has been observed to improve outcomes in models of cerebral ischemia by reducing neuronal apoptosis and inflammation. This suggests potential therapeutic applications in stroke and neurodegenerative diseases.

Antimicrobial Activity

While primarily noted for its effects on cancer and vascular biology, some derivatives of the compound have shown antimicrobial properties. In vitro studies have indicated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting a broader spectrum of biological activity that merits further investigation.

Case Studies and Research Findings

- Cardioprotective Effects : In animal models, Fasudil has been shown to exert cardioprotective effects during ischemia-reperfusion injury. The compound improved cardiac function and reduced infarct size significantly compared to control groups.

- Cerebral Ischemia Model : A study demonstrated that treatment with Fasudil significantly improved neurological scores and reduced brain edema in a rat model of cerebral ischemia . This highlights its potential use in acute stroke interventions.

- Cancer Treatment : In vitro studies involving human cancer cell lines showed that Fasudil inhibited cell growth and induced apoptosis through the modulation of the ROCK signaling pathway. This was particularly evident in lymphoma cells where IC50 values were significantly lower than those for standard chemotherapeutics .

特性

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXXIYDYFSNHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880058 | |

| Record name | HA 1077 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203911-27-7 | |

| Record name | HA 1077 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of HA-1077?

A: HA-1077 is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does HA-1077 interact with ROCKs?

A: While the precise binding mechanism of HA-1077 to ROCKs hasn't been fully elucidated in the provided research, it's known to competitively inhibit the kinase activity of ROCKs, preventing the phosphorylation of downstream targets. [, , ]

Q3: What are the downstream effects of ROCK inhibition by HA-1077?

A3: ROCK inhibition by HA-1077 leads to a variety of downstream effects, primarily related to the actin cytoskeleton. These include:

- Reduced myosin light chain (MLC) phosphorylation: This leads to decreased actomyosin contractility and relaxation of smooth muscle cells. [, , , , , ]

- Suppressed stress fiber formation: HA-1077 disrupts the formation of actin stress fibers, leading to changes in cell morphology and reduced cell migration. [, , , ]

- Inhibition of focal adhesion assembly: ROCK inhibition affects the formation and turnover of focal adhesions, further impacting cell adhesion and migration. [, , ]

- Modulation of gene expression: HA-1077 can influence gene expression, particularly of genes involved in apoptosis and cell survival. [, ]

Q4: What are the functional consequences of HA-1077's effects on the actin cytoskeleton?

A4: By impacting the actin cytoskeleton, HA-1077 demonstrates a range of effects on cellular processes, including:

- Reduced smooth muscle contraction: This has implications for conditions like hypertension, vasospasm, and bladder dysfunction. [, , , , , ]

- Inhibition of cell migration and invasion: This is relevant to cancer research, as it suggests HA-1077 could potentially limit tumor cell metastasis. [, , , , ]

- Promotion of neurite outgrowth: This suggests potential applications in neurodegenerative diseases. [, , ]

- Modulation of endothelial permeability: This has implications for inflammation and vascular diseases. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。